
3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a tolyl group attached to the pyrazole ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl and tolyl groups contribute to its binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the tolyl group, which may affect its binding properties and reactivity.
1-p-Tolyl-1H-pyrazole-5-carboxylic acid: Lacks the methoxyphenyl group, which may influence its solubility and biological activity.
3-(4-Hydroxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid: The methoxy group is replaced by a hydroxyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxyphenyl and tolyl groups, which confer specific chemical and biological properties. These groups can enhance its solubility, binding affinity, and specificity for certain targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-7-14(8-4-12)20-17(18(21)22)11-16(19-20)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,21,22) |
InChI Key |
ULRVCIONSUHHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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